molecular formula C6H7F3O2 B14863777 2,2,2-Trifluoroethyl but-2-enoate

2,2,2-Trifluoroethyl but-2-enoate

Cat. No.: B14863777
M. Wt: 168.11 g/mol
InChI Key: ONXSXFVUGJKVRW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl but-2-enoate is an organic compound characterized by the presence of a trifluoroethyl group attached to a but-2-enoate moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl but-2-enoate can be achieved through the esterification of but-2-enoic acid with 2,2,2-trifluoroethanol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoroethyl but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It can be explored for its potential in drug development, especially in designing molecules with enhanced bioavailability and stability.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity or chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl but-2-enoate involves its interaction with various molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to changes in metabolic pathways or inhibition of specific enzymes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl methacrylate: Similar in structure but with a methacrylate group instead of a but-2-enoate group.

    2,2,2-Trifluoroethyl acetate: Contains an acetate group, making it less reactive compared to the but-2-enoate derivative.

Uniqueness

2,2,2-Trifluoroethyl but-2-enoate is unique due to the presence of both the trifluoroethyl group and the but-2-enoate moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

2,2,2-trifluoroethyl but-2-enoate

InChI

InChI=1S/C6H7F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-3H,4H2,1H3

InChI Key

ONXSXFVUGJKVRW-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OCC(F)(F)F

Origin of Product

United States

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